molecular formula C13H22ClN3O6S3 B14324279 2-Imino-3-(2'-amino-4'-chlorophenyl)thiazolidine diesilate CAS No. 100417-10-5

2-Imino-3-(2'-amino-4'-chlorophenyl)thiazolidine diesilate

Cat. No.: B14324279
CAS No.: 100417-10-5
M. Wt: 448.0 g/mol
InChI Key: OHEIUZMUCUFBDB-UHFFFAOYSA-N
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Description

Ethanesulfonic acid, compd. with 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine (2:1) is a complex chemical compound that combines ethanesulfonic acid with 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine in a 2:1 ratio. Ethanesulfonic acid is a sulfonic acid commonly used as a catalyst in various chemical reactions, while 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine is a derivative of thiazolidine, known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanesulfonic acid, compd. with 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine typically involves the reaction of ethanesulfonic acid with 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine under controlled conditions. The reaction is usually carried out in an aqueous medium, with the temperature and pH carefully monitored to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The process may include steps such as purification through crystallization or distillation to remove any impurities and achieve the desired compound specifications.

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonic acid, compd. with 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethanesulfonic acid, compd. with 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine has several scientific research applications, including:

    Chemistry: Used as a catalyst in various organic synthesis reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethanesulfonic acid, compd. with 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: Another sulfonic acid with similar catalytic properties.

    Propanesulfonic acid: A sulfonic acid with a slightly longer carbon chain.

    Trifluoromethanesulfonic acid: Known for its strong acidity and use in various chemical reactions.

Uniqueness

Ethanesulfonic acid, compd. with 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine is unique due to its specific combination of ethanesulfonic acid and 5-chloro-2-(2-imino-3-thiazolidinyl)benzenamine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be as effective.

Properties

CAS No.

100417-10-5

Molecular Formula

C13H22ClN3O6S3

Molecular Weight

448.0 g/mol

IUPAC Name

5-chloro-2-(2-imino-1,3-thiazolidin-3-yl)aniline;ethanesulfonic acid

InChI

InChI=1S/C9H10ClN3S.2C2H6O3S/c10-6-1-2-8(7(11)5-6)13-3-4-14-9(13)12;2*1-2-6(3,4)5/h1-2,5,12H,3-4,11H2;2*2H2,1H3,(H,3,4,5)

InChI Key

OHEIUZMUCUFBDB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CCS(=O)(=O)O.C1CSC(=N)N1C2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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